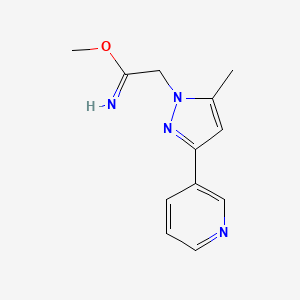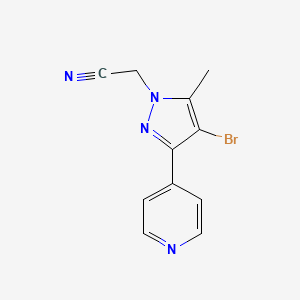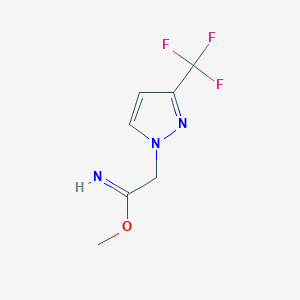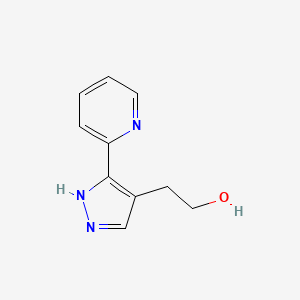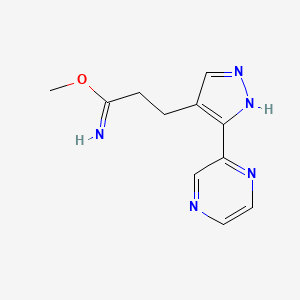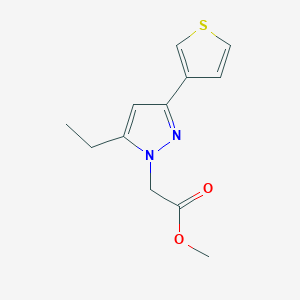
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Descripción general
Descripción
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, commonly referred to as 2-AMETPA, is a synthetic organic compound with a variety of applications in scientific research. It is used as a building block in organic synthesis and as a reagent to study the structure and reactivity of other compounds. It has also been used as a catalyst in organic reactions, and as a ligand in coordination complexes. In addition, 2-AMETPA has been studied for its potential biomedical applications, such as in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthetic Techniques and Structural Analysis
Synthesis of p-aminobenzoic acid diamides : Research on similar pyran derivatives has led to the synthesis of p-aminobenzoic acid diamides by reacting carboxyl chloride derivatives with anesthesin, followed by acylation of various amines. These methods demonstrate the chemical versatility and reactivity of pyran-containing compounds in creating complex molecular structures (A. A. Agekyan & G. G. Mkryan, 2015).
Efficient Synthesis in Aqueous Medium : A study described a mild and efficient synthesis of N-substituted propanamides in an aqueous medium, showcasing the accessibility of starting materials and environmentally friendly conditions. This approach underscores the importance of green chemistry in the synthesis of pyran derivatives (Guolan Dou et al., 2013).
One-step synthesis of substituted 2-aminobenzo[b]pyrans : Substituted 2-aminobenzo[b]pyrans were synthesized through a three-component condensation process, emphasizing the compound's role in facilitating complex chemical transformations and highlighting its structural versatility (A. M. Shestopalov et al., 2003).
Functional Modifications and Applications
Modification of Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including the synthesis of amine-treated polymers, demonstrate the potential for creating materials with enhanced properties for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antibacterial and Antifungal Activities : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents from pyran derivatives (M. Helal et al., 2013).
Dipeptidyl Peptidase IV Inhibitors : Research on derivatives related to the compound has led to the development of potent dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes, showcasing the compound's relevance in therapeutic applications (Aiko Nitta et al., 2008).
Propiedades
IUPAC Name |
2-amino-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-9(12)11(14)13(5-8-15-2)10-3-6-16-7-4-10/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBDUNMMZDPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCOC)C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




